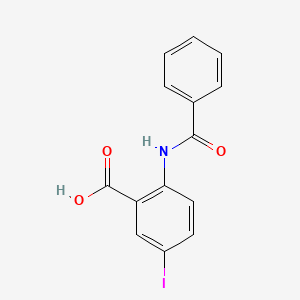![molecular formula C12H22O6 B12451445 (3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol](/img/structure/B12451445.png)
(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is part of the oxane family and features multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol typically involves multi-step organic synthesis. The process often starts with the preparation of the oxane ring, followed by the introduction of methoxy and hydroxyl groups under controlled conditions. Common reagents used in these steps include methanol, acids, and bases to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving catalytic processes and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of methoxy or hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- Neomycin Sulfate System Suitability Mixture
Uniqueness
Compared to similar compounds, (3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H22O6 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
(3R,4R,5R)-2-methoxy-5-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C12H22O6/c1-7-4-3-5-9(17-7)18-8-6-16-12(15-2)11(14)10(8)13/h7-14H,3-6H2,1-2H3/t7-,8+,9-,10-,11+,12?/m0/s1 |
Clave InChI |
UNEFJKFXZSLNSR-ZFOIQSNNSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)OC |
SMILES canónico |
CC1CCCC(O1)OC2COC(C(C2O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
![N-[4-({4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12451379.png)
![(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid](/img/structure/B12451396.png)

![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12451408.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451414.png)

![(1R,2S)-2-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12451422.png)
![4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B12451426.png)

![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451429.png)
![2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12451432.png)
